

An In-depth Technical Guide to 1-Ethynyl-2-nitrobenzene

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Compound of Interest

Compound Name: **1-Ethynyl-2-nitrobenzene**

Cat. No.: **B095037**

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Abstract: **1-Ethynyl-2-nitrobenzene** (CAS No. 16433-96-8) is a pivotal bifunctional organic compound that serves as a versatile building block in synthetic organic chemistry.^[1] Its structure, featuring an ortho-disubstituted benzene ring with both an ethynyl and a nitro group, provides a unique platform for a variety of chemical transformations. The electron-withdrawing nature of the nitro group and the high reactivity of the terminal alkyne make this molecule a valuable precursor for the synthesis of complex heterocyclic compounds, particularly indoles, and other high-value molecules for the pharmaceutical and materials science sectors. This guide provides a comprehensive overview of its physicochemical properties, a detailed protocol for its synthesis via Sonogashira coupling, an exploration of its unique reactivity, and a summary of its applications and safety considerations.

Core Properties and Identification

1-Ethynyl-2-nitrobenzene, also known as 2-nitrophenylacetylene, is a yellow crystalline solid at room temperature.^[1] The molecule's utility is derived from the distinct and influential functionalities of the nitro and ethynyl groups.

Physicochemical and Spectroscopic Data

Property	Value	Source(s)
CAS Number	16433-96-8	[1]
Molecular Formula	C ₈ H ₅ NO ₂	[1]
Molecular Weight	147.13 g/mol	[1]
Melting Point	82-85 °C	[2]
Appearance	Yellow crystalline powder	[2]
IUPAC Name	1-ethynyl-2-nitrobenzene	[1]
Synonyms	2-Nitrophenylacetylene, o-Nitrophenylacetylene	[1]

Note: Spectroscopic data for the ortho isomer is not readily available in the provided search results. Data for the para isomer (1-ethynyl-4-nitrobenzene) is available and shows characteristic peaks for the alkynyl C-H stretch (~3290 cm⁻¹), C≡C stretch (~2110 cm⁻¹), and nitro N-O stretches (1520, 1340 cm⁻¹), which would be similar for the ortho isomer.

Synthesis via Sonogashira Cross-Coupling

The most efficient and widely adopted method for synthesizing aryl alkynes like **1-ethynyl-2-nitrobenzene** is the Sonogashira cross-coupling reaction.[\[3\]](#)[\[4\]](#) This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and copper complexes.[\[3\]](#)

Causality of Experimental Design

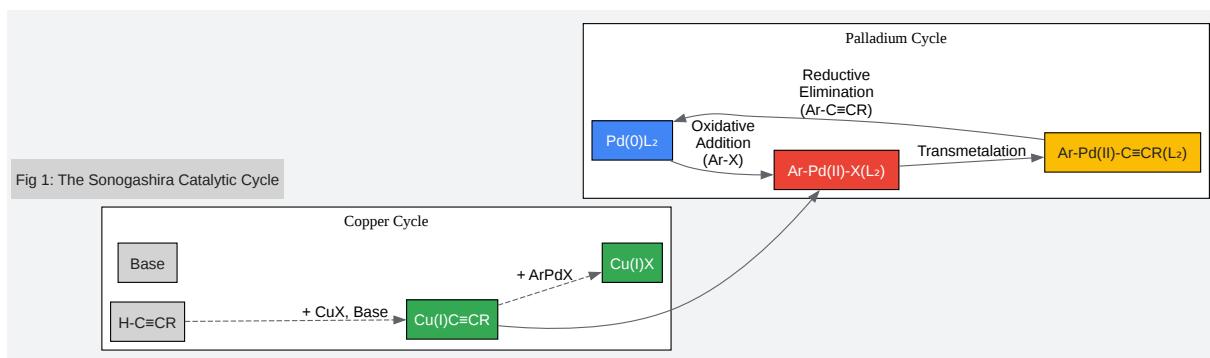
The choice of reagents is critical for a successful Sonogashira coupling.

- **Palladium Catalyst:** A palladium(0) complex is the primary catalyst. Often, a palladium(II) precatalyst like PdCl₂(PPh₃)₂ is used, which is reduced *in situ* to the active Pd(0) species.[\[3\]](#) The palladium catalyst undergoes oxidative addition with the aryl halide, which is the rate-limiting step of the catalytic cycle.[\[3\]](#)
- **Copper(I) Co-catalyst:** Copper(I) iodide (CuI) is used as a co-catalyst to increase the reaction rate, allowing for milder reaction conditions (e.g., room temperature).[\[3\]](#) It reacts with the

terminal alkyne to form a copper(I) acetylide intermediate, which is more nucleophilic and readily undergoes transmetalation with the palladium complex.[3]

- **Base:** An amine base, such as triethylamine (Et_3N) or diisopropylamine (DIPA), is essential. It serves to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide, and also to neutralize the hydrogen halide produced during the reaction.
- **Starting Materials:** The reaction typically starts with an ortho-substituted dihalobenzene, such as 1-iodo-2-nitrobenzene, which is highly reactive towards oxidative addition, and a protected alkyne like trimethylsilylacetylene (TMSA). The silyl protecting group is easily removed in situ or in a subsequent step to yield the terminal alkyne.

Visualizing the Catalytic Cycle



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Caption: The interconnected palladium and copper cycles in the Sonogashira reaction.

Detailed Experimental Protocol: Synthesis of 1-Ethynyl-2-nitrobenzene

This protocol is a representative procedure based on standard Sonogashira conditions.[\[5\]](#)[\[6\]](#)

- **Setup:** To a dry, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add 1-iodo-2-nitrobenzene (1.0 eq), copper(I) iodide (CuI, 0.05 eq), and dichlorobis(triphenylphosphine)palladium(II) ($\text{PdCl}_2(\text{PPh}_3)_2$, 0.03 eq).
- **Inert Atmosphere:** Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
- **Solvent and Reagents:** Add degassed anhydrous tetrahydrofuran (THF) and triethylamine (Et_3N , 3.0 eq) via syringe.
- **Alkyne Addition:** Add trimethylsilylacetylene (TMSA, 1.2 eq) dropwise to the stirring mixture at room temperature.
- **Reaction:** Allow the reaction to stir at room temperature for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
- **Deprotection:** Upon completion, add a solution of potassium carbonate (K_2CO_3 , 2.0 eq) in methanol to the reaction mixture and stir for an additional 2 hours to remove the trimethylsilyl protecting group.
- **Workup:** Dilute the mixture with diethyl ether and water. Separate the organic layer, and wash sequentially with saturated aqueous NH_4Cl , water, and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure **1-ethynyl-2-nitrobenzene**.

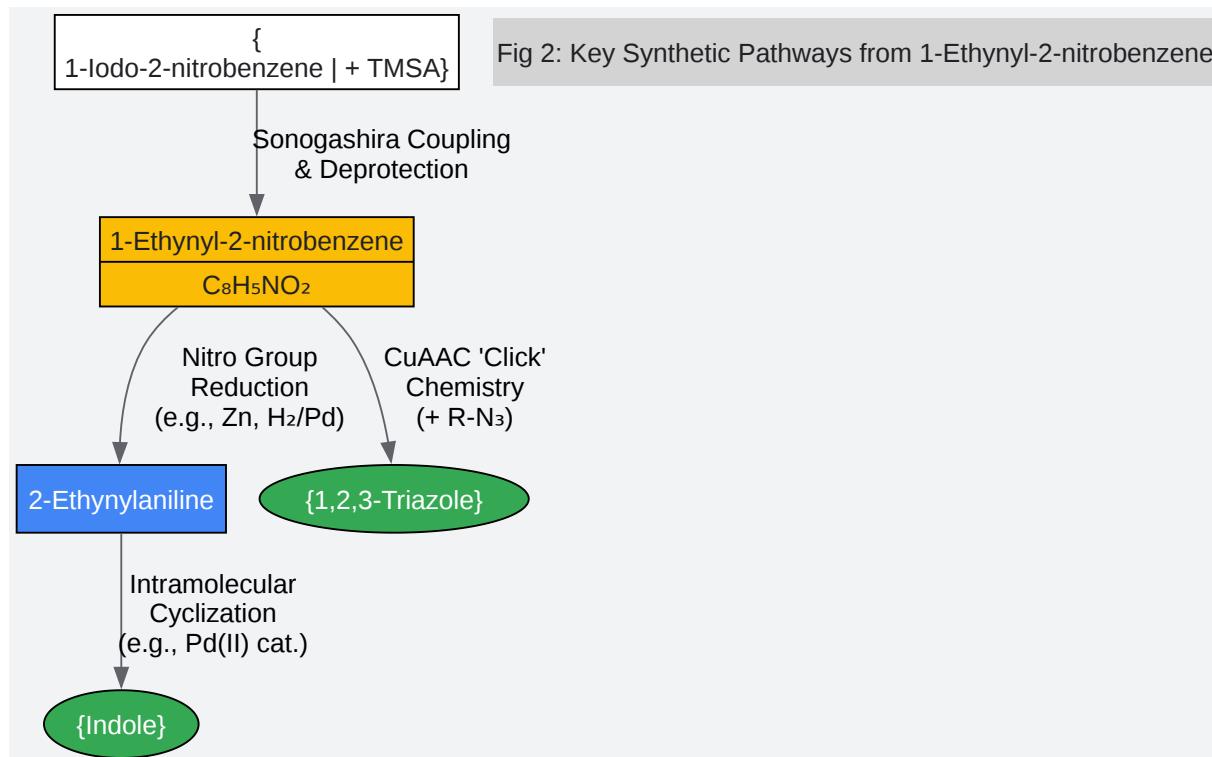
Reactivity and Synthetic Utility

The true power of **1-ethynyl-2-nitrobenzene** lies in the synthetic transformations enabled by its two functional groups, especially their ortho orientation.

Key Transformations

- Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using various reducing agents (e.g., zinc, iron, or catalytic hydrogenation). This forms 2-ethynylaniline, a highly valuable intermediate.
- Intramolecular Cyclization (Indole Synthesis): The ortho relationship between the newly formed amine and the ethynyl group in 2-ethynylaniline allows for a powerful intramolecular cyclization reaction, often catalyzed by transition metals (e.g., palladium, copper, gold), to form the indole ring system. This is a cornerstone of modern heterocyclic chemistry.[\[2\]](#)[\[7\]](#)[\[8\]](#)
- Alkyne Reactions: The terminal alkyne can participate in a host of reactions independent of the nitro group. This includes copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" to form triazoles, further Sonogashira couplings, and hydration to form ketones.

Workflow for Heterocyclic Synthesis



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Caption: Major transformations of **1-ethynyl-2-nitrobenzene** in organic synthesis.

Applications in Research and Drug Development

While many published applications focus on the isomeric 1-ethynyl-4-nitrobenzene for materials like OLEDs, the unique reactivity of the ortho isomer makes it especially valuable in the synthesis of complex heterocyclic scaffolds.[9]

- **Indole Synthesis:** The most significant application is in the synthesis of substituted indoles. The indole core is a privileged scaffold found in a vast number of natural products, pharmaceuticals, and agrochemicals.[7][8] The ability to construct this ring system from simple precursors via **1-ethynyl-2-nitrobenzene** is a powerful tool for medicinal chemists.

One-pot tandem reactions combining Sonogashira coupling with reductive cyclization have been developed to streamline the synthesis of 2-substituted indoles from 1-halo-2-nitrobenzenes and terminal alkynes.[\[2\]](#)

- Fused Heterocycles: Beyond simple indoles, the reactive intermediates derived from this compound can be used to construct more complex, fused tricyclic indole skeletons and other nitrogen-containing heterocycles.[\[7\]](#)[\[10\]](#)[\[11\]](#)

Safety and Handling

1-Ethynyl-2-nitrobenzene is an irritant and requires careful handling in a laboratory setting.

- GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Measures:
 - Use only in a well-ventilated area, preferably a chemical fume hood.
 - Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
 - Avoid breathing dust, fumes, or vapors.
 - Wash hands thoroughly after handling.
 - Store in a tightly closed container in a cool, dark place.

Conclusion

1-Ethynyl-2-nitrobenzene is more than just a simple organic molecule; it is a strategically designed building block that provides chemists with an efficient entry point to complex and biologically relevant chemical structures. Its synthesis via the robust Sonogashira coupling and its unique potential for intramolecular cyclization to form indoles underscore its importance. For researchers in drug discovery and materials science, a thorough understanding of the properties and reactivity of this compound is essential for unlocking new synthetic possibilities.

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